2,3,3',4,5'-Pentachlorodiphenyl ether
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Overview
Description
2,3,3’,4,5’-Pentachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H5Cl5O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential toxic effects. This compound is often studied in the context of environmental pollution and its impact on human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron(III) chloride.
Industrial Production Methods
Industrial production of 2,3,3’,4,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the toxic nature of the reagents and the product.
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,5’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Under specific conditions, the compound can be reduced to less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Scientific Research Applications
2,3,3’,4,5’-Pentachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Toxicology: Used to investigate its toxic effects on living organisms, including potential carcinogenicity and endocrine disruption.
Analytical Chemistry: Employed as a standard in the analysis of polychlorinated diphenyl ethers in environmental samples.
Bioremediation: Research on microbial degradation of this compound to develop effective bioremediation strategies for contaminated sites.
Mechanism of Action
The mechanism of action of 2,3,3’,4,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. It can induce oxidative stress by generating reactive oxygen species, which damage cellular structures such as membranes, proteins, and DNA. The compound may also interfere with endocrine signaling pathways, disrupting hormonal balance and leading to adverse health effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3’,4,4’,5-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
Uniqueness
2,3,3’,4,5’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity, persistence, and reactivity, making it a distinct subject of study in environmental and toxicological research.
Properties
CAS No. |
160282-07-5 |
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Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H |
InChI Key |
HCTKORQPUZCIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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